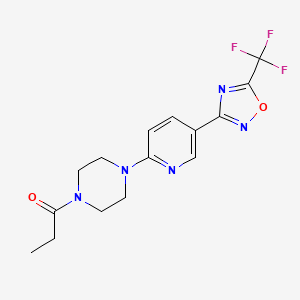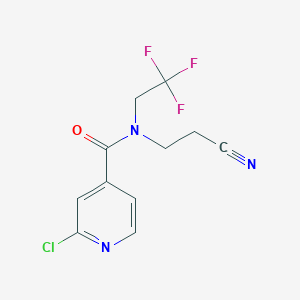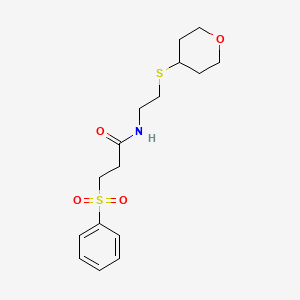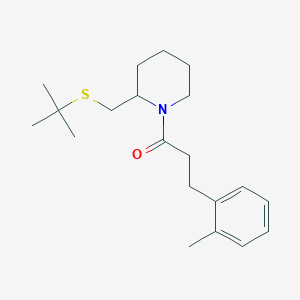
1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components such as the 1,2,4-oxadiazole ring and the piperazine moiety. While the specific compound is not directly mentioned in the provided papers, similar compounds with 1,2,4-oxadiazole and piperazine structures have been synthesized and studied for their potential biological activities, including antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, reductive amination, amide hydrolysis, and N-alkylation . For instance, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones was achieved through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes . Similarly, 1,4-disubstituted 1,2,3-triazole derivatives were synthesized from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with various substitutions at the 4-position . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as single crystal X-ray diffraction, IR, 1H NMR, and mass spectrometry . For example, compounds with the piperazine ring were found to adopt a chair conformation and exhibit intermolecular hydrogen bonds contributing to crystal packing . These analytical techniques would be essential for confirming the structure of "this compound".
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through computational density functional theory (DFT) calculations to identify reactive sites for electrophilic and nucleophilic attacks . The presence of the 1,2,4-oxadiazole ring and piperazine moiety in the compound suggests that it may undergo similar reactions, such as nucleophilic substitution or electrophilic addition, depending on the nature of the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their molecular structures and intermolecular interactions. The presence of hydrogen bonds, as observed in the crystal structures of similar compounds, can affect the compound's solubility and melting point . Additionally, the antimicrobial activity studies suggest that these compounds could interact with biological targets, which is indicative of their chemical reactivity and potential pharmacological properties .
Scientific Research Applications
Metabolism and Pharmacokinetics
Studies on compounds containing piperazine and pyridinyl groups, such as L-735,524, have focused on their metabolism and pharmacokinetics in humans. For instance, L-735,524, a potent HIV-1 protease inhibitor, undergoes various metabolic pathways including glucuronidation, N-oxidation, and hydroxylation. The study provides insights into the metabolic fate of such compounds, which is crucial for understanding their bioavailability and potential therapeutic effects (Balani et al., 1995).
Toxicity and Exposure
Another aspect of scientific research on related compounds involves assessing their toxicity and human exposure. For example, 5-amino-2-(trifluoromethyl)pyridine, a compound used in pharmaceutical product synthesis, has been linked to toxic encephalopathy and methemoglobinemia following inhalation exposure, highlighting the importance of safety precautions in industrial settings (Tao et al., 2022).
Drug Development and Clinical Applications
Compounds with piperazine and pyridinyl structures have been evaluated for their potential in treating various conditions. BMS-690514, an inhibitor targeting growth factor receptors, shows how such compounds are developed and metabolized, contributing to treatments for conditions like non-small-cell lung cancer and metastatic breast cancer (Christopher et al., 2010).
Neurological Research
Research into neurological effects, such as the role of similar compounds in causing Parkinsonism due to the use of illicit drugs, underscores the importance of understanding the neurotoxic potential of chemical compounds. This area of study is critical for drug safety and the identification of adverse effects (Langston et al., 1983).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O2/c1-2-12(24)23-7-5-22(6-8-23)11-4-3-10(9-19-11)13-20-14(25-21-13)15(16,17)18/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOJUXAFKPOOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3007044.png)



![(2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid](/img/structure/B3007052.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3007055.png)





